Tenofovir alafenamide (TAF), formerly known as GS-7340, is a phosphonamidate prodrug of tenofovir, a nucleotide reverse transcriptase inhibitor (NRTI) with potent activity against HIV-1. [] TAF's unique structure allows for increased stability in plasma and rapid conversion to tenofovir once inside cells, resulting in higher intracellular concentrations of the active metabolite, tenofovir diphosphate (TFV-DP). [, , , ] This characteristic is crucial for its antiviral activity, as TFV-DP acts as a competitive inhibitor of HIV-1 reverse transcriptase, ultimately blocking viral DNA synthesis. [, , ]
Further research is necessary to fully elucidate the long-term impact of CES1 genetic variations on TAF activation and its clinical implications. [] Additionally, investigating the detailed molecular mechanisms underlying TAF's interactions with other drugs and cellular pathways, especially regarding potential effects on endothelial function and cardiovascular health, will be crucial for optimizing its use in clinical settings. [] Expanding the understanding of TAF's solid-state properties and their influence on its pharmacokinetic and pharmacodynamic properties could lead to the development of novel formulations with enhanced bioavailability and therapeutic efficacy. []
Tenofovir alafenamide is a prodrug of tenofovir, primarily utilized in the treatment of chronic hepatitis B and human immunodeficiency virus type 1 infections. This compound has garnered attention due to its enhanced pharmacokinetic properties compared to its predecessor, tenofovir disoproxil fumarate, allowing for lower dosing and reduced side effects, particularly concerning renal toxicity and bone mineral density loss.
Tenofovir alafenamide is synthesized through various chemical processes involving key intermediates derived from tenofovir and other reagents. It was developed by Gilead Sciences and received approval from the U.S. Food and Drug Administration in 2016 for clinical use.
Tenofovir alafenamide is classified as a nucleotide reverse transcriptase inhibitor. It acts by inhibiting the reverse transcriptase enzyme, which is crucial for viral replication in HIV and hepatitis B viruses.
The synthesis of tenofovir alafenamide can be achieved through multiple pathways, with two primary synthetic routes identified:
The synthesis typically involves:
For example, one synthesis method reported a yield of 97% for tenofovir alafenamide when processed through a series of extraction and purification steps involving dichloromethane and tert-butyl methyl ether .
The molecular formula for tenofovir alafenamide is C_19H_26N_5O_4P. The compound features a phosphonamidate group that enhances its stability and bioavailability compared to other formulations.
Tenofovir alafenamide undergoes several key chemical reactions during its synthesis:
The formation of co-crystals versus salts is influenced by the relative acidity and basicity of the components involved. For instance, proton transfer can occur between fumaric acid and tenofovir alafenamide during crystallization processes, affecting the final product's properties .
Tenofovir alafenamide functions as a prodrug that is converted into its active form, tenofovir, once inside the body. The mechanism involves:
Studies have shown that tenofovir alafenamide exhibits potent antiviral activity at significantly lower doses than tenofovir disoproxil fumarate, providing effective treatment options with reduced toxicity .
Tenofovir alafenamide is primarily used in:
The development of tenofovir prodrugs represents a significant advancement in antiviral therapeutics. Tenofovir, initially synthesized in 1993 as (R)-9-(2-phosphonylmethoxypropyl)adenine (PMPA), demonstrated potent anti-HIV activity but suffered from poor oral bioavailability due to its dianionic structure at physiological pH [2] [10]. To overcome this limitation, tenofovir disoproxil fumarate (TDF) was developed in 1996 as a bis(isopropyloxycarbonyloxymethyl) ester prodrug, achieving FDA approval for HIV in 2001 and chronic hepatitis B virus (HBV) in 2008 [8] [10]. While effective, TDF's association with renal and bone toxicities spurred research into safer alternatives. Tenofovir alafenamide (TAF), originally designated GS-7340, emerged as a phenylmonophosphoramidate prodrug optimized using protide technology. This innovation enabled 90% lower plasma tenofovir concentrations while maintaining higher intracellular loading in target cells [1] [2] [10]. TAF received FDA approval for HIV in 2015 and HBV in 2016, marking a therapeutic evolution toward enhanced tissue targeting and reduced systemic toxicity [1] [12].
TAF and TDF are distinct molecular entities with critical structural differences governing their pharmacological profiles:
Table 1: Comparative Molecular Properties of Tenofovir Prodrugs
Property | Tenofovir Alafenamide (TAF) | Tenofovir Disoproxil Fumarate (TDF) |
---|---|---|
Molecular Formula | C~21~H~29~N~6~O~5~P | C~19~H~30~N~5~O~10~P |
Metabolic Activation Site | Intracellular | Plasma & Intracellular |
Key Activating Enzymes | Cathepsin A (PBMCs), CES1 (liver) | Plasma esterases |
Plasma Tenofovir Exposure | 90% lower | High |
The epidemiological burden of HBV and HIV underscores the need for optimized therapeutics. Chronic HBV affects 296 million people globally, with 70% of hepatocellular carcinoma cases occurring in Asia, where HBV prevalence is intermediate to high [3] [9]. HIV impacts 37.9 million individuals, with 7.5% co-infected with HBV due to shared transmission routes [6] [9]. Co-infection elevates liver-related mortality by 14-fold compared to HBV monoinfection [6].
The lifelong nature of antiviral therapy for these infections necessitates agents with superior safety profiles. TDF’s association with renal impairment (Fanconi syndrome, glomerular filtration rate decline) and bone mineral density loss (up to 2% annually) posed significant challenges for aging populations and resource-limited regions [3] [10]. TAF addressed these limitations by reducing systemic tenofovir exposure while maintaining efficacy, offering a sustainable solution for global control programs aiming for WHO elimination targets by 2030 [3] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7